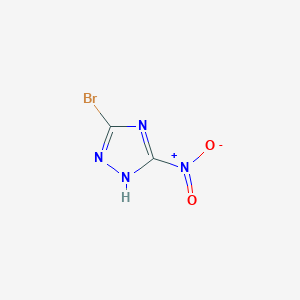
5-溴-3-硝基-1H-1,2,4-三唑
描述
5-Bromo-3-nitro-1H-1,2,4-triazole is a chemical compound with the molecular formula C2HBrN4O2 . It is also known as 3-Bromo-5-nitro-1,2,4-triazole . This compound is related to 5-Nitro-3H-1,2,4-triazol-3-one (NTO), a low sensitive and thermally stable high energetic material .
Synthesis Analysis
The synthesis of 5-hydrazino-3-nitro-1,2,4-triazole (HNT), a related compound, has been described from 5-bromo-3-nitro-1,2,4-triazole (BNT) in three steps . HNT was found to represent a valuable platform towards powerful and thermally stable energetic compounds .Molecular Structure Analysis
The molecular structure of 5-bromo-3-nitro-1H-1,2,4-triazole can be represented by the InChI code1S/C2HBrN4O2/c3-1-4-2 (6-5-1)7 (8)9/h (H,4,5,6) . The compound has a molecular weight of 192.96 g/mol . Chemical Reactions Analysis
The reactivity of 5-bromo-3-nitro-1H-1,2,4-triazole and its derivatives has been studied in the context of energetic materials . The effects of substituent groups on heat of formation (HOF), density ρ, detonation velocity D, detonation pressure P, detonation energy Q, and sensitivity were studied and discussed .Physical And Chemical Properties Analysis
The physical and chemical properties of 5-bromo-3-nitro-1H-1,2,4-triazole include a molecular weight of 192.96 g/mol, a Hydrogen Bond Donor Count of 1, a Hydrogen Bond Acceptor Count of 4, and a Rotatable Bond Count of 0 . The compound has a Topological Polar Surface Area of 87.4 Ų .科学研究应用
合成和性质的能量材料
- 能量盐的合成: 5-溴-3-硝基-1H-1,2,4-三唑衍生物构成了一类新型高密度能量材料。三硝基甲基取代的三唑盐,包括衍生物如5-硝基-3-三硝基甲基-1H-1,2,4-三唑,表现出高密度、中等至良好的热稳定性和优秀的爆炸性能 (Thottempudi & Shreeve, 2011)。
化学结构和振动分析
- 振动光谱和结构: 对3-硝基-1,2,4-三唑及其衍生物,包括溴取代化合物的研究,侧重于计算振动频率和形式,有助于理解它们的结构性质 (Mel’nikov et al., 1973)。
功能性能量化合物的合成
- 新型能量化合物的合成: 5-硝基四唑钠盐与1-(2-溴乙基)-3-硝基-1H-1,2,4-三唑的烷基化反应导致了新型能量化合物的产生,其特点是热稳定性和作为各种应用中能量配方组分的潜力 (Nesterova et al., 2019)。
在不同领域的应用
- 多功能应用: 1,2,4-三唑的硝基衍生物,包括溴取代变体,由于其高能量容量、耐热性、生物活性和络合能力而显著。这些性质使它们在工业、农业、生物化学和药理学等领域的各种应用中具有潜力 (Grigoriev et al., 2012)。
能量性能和应用
- 高性能不敏感能量化合物: 研究表明合成和表征了各种三唑衍生物,包括5-硝基-1,2,4-三唑-3-酮,具有作为高性能不敏感能量材料的有希望的性质 (Liu et al., 2022)。
腐蚀抑制
- 三唑席夫碱作为腐蚀抑制剂: 三唑衍生物已被研究作为腐蚀抑制剂,其效率随浓度增加而增加。这突显了它们在保护材料免受腐蚀方面的潜力 (Chaitra et al., 2015)。
作用机制
Target of Action
Similar compounds, such as 5-nitro-2,4-dihydro-3h-1,2,4-triazol-3-one (nto), are known to be used as high energetic materials . These compounds are often used in the creation of explosives and propellants .
Mode of Action
It is known that similar compounds, such as nto, are thermally stable and less sensitive to external forces like friction, heat, and spark . This makes them suitable for use in high-performance energetic materials .
Biochemical Pathways
It is known that similar compounds, such as nto, can be used to substitute highly sensitive high energetic materials that are thermally and photochemically less stable .
Pharmacokinetics
It is known that similar compounds, such as nto, are thermally stable, which may influence their bioavailability .
Result of Action
Similar compounds, such as nto, are known to be less sensitive and thermally stable high energetic materials .
Action Environment
The action of 5-bromo-3-nitro-1H-1,2,4-triazole can be influenced by various environmental factors. For instance, the thermal stability of similar compounds, such as NTO, suggests that they may be less sensitive to changes in temperature .
安全和危害
未来方向
生化分析
Biochemical Properties
5-Bromo-3-nitro-1H-1,2,4-triazole plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound has been shown to interact with various enzymes, potentially acting as an inhibitor or activator depending on the specific biochemical pathway involved. For instance, 5-Bromo-3-nitro-1H-1,2,4-triazole can interact with hydrolase enzymes, influencing their activity and thereby affecting the hydrolysis of specific substrates . Additionally, this compound may bind to certain proteins, altering their conformation and function, which can have downstream effects on cellular processes.
Cellular Effects
The effects of 5-Bromo-3-nitro-1H-1,2,4-triazole on cellular processes are diverse and depend on the cell type and context. In some cell types, this compound has been observed to influence cell signaling pathways, potentially by modulating the activity of key signaling proteins. For example, 5-Bromo-3-nitro-1H-1,2,4-triazole may affect the phosphorylation status of signaling proteins, thereby altering signal transduction pathways . Additionally, this compound can impact gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression levels of specific genes. These changes in gene expression can subsequently affect cellular metabolism and other critical cellular functions.
Molecular Mechanism
At the molecular level, 5-Bromo-3-nitro-1H-1,2,4-triazole exerts its effects through various mechanisms. One key mechanism involves the binding of this compound to specific biomolecules, such as enzymes or receptors. This binding can result in the inhibition or activation of the target biomolecule, depending on the nature of the interaction. For instance, 5-Bromo-3-nitro-1H-1,2,4-triazole may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis . Alternatively, this compound may activate certain receptors by binding to their ligand-binding domains, leading to downstream signaling events. Additionally, 5-Bromo-3-nitro-1H-1,2,4-triazole can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of specific genes.
Temporal Effects in Laboratory Settings
The effects of 5-Bromo-3-nitro-1H-1,2,4-triazole can change over time in laboratory settings. This compound is relatively stable under standard laboratory conditions, but its stability can be influenced by factors such as temperature, pH, and the presence of other chemicals . Over time, 5-Bromo-3-nitro-1H-1,2,4-triazole may undergo degradation, leading to the formation of degradation products that can have different biochemical properties. Long-term studies have shown that the effects of this compound on cellular function can persist over extended periods, although the specific nature of these effects can vary depending on the experimental conditions.
Dosage Effects in Animal Models
The effects of 5-Bromo-3-nitro-1H-1,2,4-triazole in animal models are dose-dependent. At low doses, this compound may have minimal effects on cellular function and overall physiology. As the dosage increases, the effects become more pronounced, potentially leading to significant changes in cellular processes and physiological outcomes . High doses of 5-Bromo-3-nitro-1H-1,2,4-triazole can result in toxic or adverse effects, such as cellular damage or disruption of normal metabolic processes. Threshold effects have been observed, where a certain dosage level must be reached before significant effects are observed.
Metabolic Pathways
5-Bromo-3-nitro-1H-1,2,4-triazole is involved in various metabolic pathways, interacting with specific enzymes and cofactors. This compound can be metabolized by enzymes such as cytochrome P450s, leading to the formation of metabolites that can have different biochemical properties . The metabolic flux of 5-Bromo-3-nitro-1H-1,2,4-triazole can be influenced by factors such as enzyme expression levels and the availability of cofactors. Additionally, this compound can affect the levels of specific metabolites, potentially altering overall metabolic homeostasis.
Transport and Distribution
Within cells and tissues, 5-Bromo-3-nitro-1H-1,2,4-triazole is transported and distributed through various mechanisms. This compound can interact with specific transporters or binding proteins, which facilitate its movement across cellular membranes and its distribution within different cellular compartments . The localization and accumulation of 5-Bromo-3-nitro-1H-1,2,4-triazole can be influenced by factors such as the expression levels of transporters and the presence of other interacting molecules.
Subcellular Localization
The subcellular localization of 5-Bromo-3-nitro-1H-1,2,4-triazole can affect its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, 5-Bromo-3-nitro-1H-1,2,4-triazole may be localized to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, this compound may be directed to the mitochondria, where it can affect mitochondrial function and cellular metabolism.
属性
IUPAC Name |
3-bromo-5-nitro-1H-1,2,4-triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2HBrN4O2/c3-1-4-2(6-5-1)7(8)9/h(H,4,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXAMCWVPBITOGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NC(=NN1)Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2HBrN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20321108 | |
| Record name | 5-bromo-3-nitro-1H-1,2,4-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20321108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
24807-56-5 | |
| Record name | 5-Bromo-3-nitro-1H-1,2,4-triazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24807-56-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-3-nitro-1H-1,2,4-triazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024807565 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 24807-56-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=370385 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-bromo-3-nitro-1H-1,2,4-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20321108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-bromo-5-nitro-4H-1,2,4-triazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![1-[2-(1H-pyrazol-1-yl)ethyl]piperazine dihydrochloride](/img/structure/B1384086.png)
amine hydrochloride](/img/structure/B1384087.png)
![3-(Iodomethyl)-2,8-dioxaspiro[4.5]decane](/img/structure/B1384088.png)

![3-bromo-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid](/img/structure/B1384092.png)
![6-Amino-3,10-dioxatricyclo[5.2.1.0,1,5]decan-4-one hydrochloride](/img/structure/B1384095.png)
![3-bromo-7H,8H-imidazo[1,5-a]pyrazin-8-one hydrochloride](/img/structure/B1384097.png)

